Fluorescent Brightener 220

概要

説明

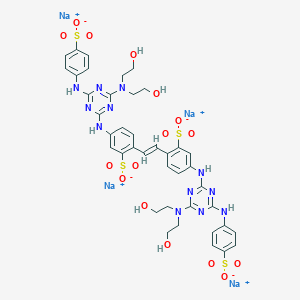

Fluorescent Brightener 220 (FB220, CAS 16470-24-9) is a synthetic anionic stilbene-triazine derivative with the molecular formula C₄₀H₄₀N₁₂Na₄O₁₆S₄ and a molecular weight of 1165.04 g/mol . It is widely used in the paper, textile, and detergent industries for its ability to absorb ultraviolet light (peak absorption at ~350 nm) and emit blue fluorescence, thereby enhancing whiteness and brightness . Key applications include:

- Paper industry: Added to pulp, coatings, or surface-sizing agents (0.05–1.4% by weight) for whitening .

- Textiles: Improves the brightness of cotton and synthetic fibers .

- Plastics: Enhances aesthetic qualities in polymers while maintaining flame-retardant properties .

FB220 is commercially available as a light-yellow powder or amber liquid (viscosity ≤50 mPa·s at 25°C) with a pH of 8–10 and anionic ionic character .

準備方法

Stepwise Synthesis of Fluorescent Brightener 220

Initial Condensation: Formation of Triazine Intermediates

The synthesis begins with the condensation of 4,4-diaminostilbene-2,2-disulfonic acid (DASDA) and cyanuric chloride in a frozen aqueous medium. Key parameters include:

This step yields intermediates IV , V , and VI , which are chlorinated triazine derivatives (Figure 1).

Table 1: Intermediate Structures from Initial Condensation

| Intermediate | Structure |

|---|---|

| IV | |

| V | |

| VI |

Sulfanilic Acid Incorporation

Sulfanilic acid is introduced to enhance solubility and stability:

-

Molar ratio : Cyanuric chloride to sulfanilic acid = 1:0.1–0.3 .

-

Outcome : Substitution of chlorine atoms with sulfonate groups, forming intermediates VII–IX .

Aniline Addition: Asymmetric Functionalization

Aniline introduces asymmetry into the triazine-stilbene framework:

Diethanolamine Coupling: Final Symmetrization

Diethanolamine completes the structure by replacing residual chlorine:

Table 2: Final Product Isomer Ratios

| Example | Sulfanilic Acid (g) | Ratio (I:II:III) |

|---|---|---|

| 1 | 2 | 41:2:2 |

| 2 | 4 | 35:3:3 |

| 3 | 6 | 17:3:3 |

Reaction Mechanisms and Kinetics

Triazine Chloride Displacement

Cyanuric chloride reacts sequentially with nucleophiles (DASDA, sulfanilic acid, aniline) via SNAr mechanisms. The first chlorine displacement occurs at 0–10°C, while subsequent substitutions require elevated temperatures (20–100°C) .

pH-Dependent Amination

-

Low pH (2.0–4.0) : Favors DASDA coupling to cyanuric chloride .

-

High pH (8.0–11.0) : Facilitates diethanolamine attachment .

Industrial-Scale Process Optimization

Micro-Emulsification

Polyethylene glycol (PEG-300/PEG-400) ensures homogeneous dispersion of hydrophobic intermediates in aqueous media, critical for reproducibility .

Desalination and Concentration

-

Method : Nanofiltration (NF) membranes (e.g., WTM-1812D) at 0.5–2.5 MPa .

-

Targets : Conductivity ≤350 μS/cm, concentration 30–41% w/w .

Table 3: NF Membrane Performance

| Parameter | Optimal Range |

|---|---|

| Temperature | 45–80°C |

| Pressure | 0.5–2.0 MPa |

| Conductivity Reduction | 350 → 200 μS/cm |

Quality Control and Analytical Methods

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with C18 columns resolves isomers (retention times: 5.712, 7.842, 10.134 min) .

Fluorescence Validation

化学反応の分析

Types of Reactions: Fluorescent Brightener 220 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially altering the brightening properties.

Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield amines and alcohols .

科学的研究の応用

Fluorescent Brightener 220 has a wide range of scientific research applications, including:

作用機序

Target of Action: Fluorescent Brightener 220 primarily targets textile materials and paper. Its role is to enhance the appearance of color, causing a “whitening” effect.

Mode of Action: The compound works by absorbing light in the ultraviolet and violet regions (usually 340-370 nm) of the electromagnetic spectrum and re-emitting light in the blue region (typically 420-470 nm) through the phenomenon of fluorescence. This blue light emission counteracts the yellowish tint inherent in materials, making them appear brighter and whiter.

類似化合物との比較

Comparison with Similar Fluorescent Brighteners

Structural and Functional Differences

FB220 belongs to the stilbene-triazine class, characterized by a central stilbene core linked to triazine rings modified with bis(2-hydroxyethyl)amino and sulfophenyl groups. This structure contrasts with other brighteners:

Key Observations :

- Antifungal Activity : CFW exhibits stronger fungicidal effects (MIC₈₀: 2.87 mg/mL for Trichophyton rubrum) compared to FB220, which shows ~10-fold reduced sensitivity due to sulfate substitution at the R2 position .

- Staining Efficiency : FB220 (marketed as SCRI Renaissance 2200) outperforms FB28 in soil hyphae staining, avoiding crystallization issues common with FB28 .

Performance Metrics

Antifungal Activity

| Compound | MIC₈₀ (T. rubrum) | MFC₉₉ (T. rubrum) | MIC₈₀ (C. albicans) | MFC₉₅ (C. albicans) |

|---|---|---|---|---|

| CFW | 2.87 mg/mL | 5.73 mg/mL | 11.46–22.92 mg/mL | 22.92–45.85 mg/mL |

| FB220 | >22.92 mg/mL* | N/A | >45.85 mg/mL* | N/A |

| FB71 | Comparable to CFW | Comparable to CFW | Similar to CFW | Similar to CFW |

*Data extrapolated from structural-activity relationships .

Toxicological Profiles

| Compound | Developmental Toxicity (Rat/Rabbit) | Environmental Persistence |

|---|---|---|

| FB220 | No teratogenicity at tested doses* | Moderate photolysis |

| FB339 | Higher biological activity | Similar to FB220 |

*FB220 was non-teratogenic in pilot studies at doses up to 1,000 mg/kg/day .

Key Advantages and Limitations of FB220

Advantages:

- Versatility : Effective in paper, textiles, and plastics with minimal formulation adjustments .

- Stability : Resists crystallization and UV degradation better than FB28 and CFW .

- Safety : Lower acute toxicity compared to analogs like FB339 .

Limitations:

生物活性

Fluorescent Brightener 220 (C.I. 16470-24-9) is a synthetic compound widely used in various applications, particularly in textiles and paper products, due to its ability to enhance brightness through fluorescence. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, environmental impact, and relevant case studies.

Chemical Structure and Properties

This compound is a member of the stilbene derivatives, characterized by its complex structure that includes multiple sulfonic acid groups. Its chemical formula is , and it has a molecular weight of approximately 1169 g/mol. The presence of these functional groups contributes to its solubility and interaction with biological systems.

Acute and Chronic Toxicity

The acute toxicity of this compound has been assessed in various organisms:

- Fish (Brachydanio rerio) : 96-hour LC0 > 1000 mg/L.

- Daphnia magna :

- 48-hour EC0 ≥ 113 mg/L

- 24-hour EC50 > 1000 mg/L.

- Algae (Scenedesmus subspicatus) :

- 96-hour EC50 > 1000 mg/L.

Chronic toxicity studies indicate a NOEC (No Observed Effect Concentration) for Daphnia magna at 10 mg/L over a 21-day period, suggesting potential reproductive effects at higher concentrations .

Human Health Assessment

This compound exhibits low acute oral and dermal toxicity:

- Oral LD50 : >15,000 mg/kg bw (rat).

- Dermal LD50 : >2000 mg/kg bw (rat).

Additionally, it has shown no significant irritation potential in human skin tests at concentrations up to 0.1% . In long-term studies, no carcinogenic effects were observed even at high doses (up to 10,000 ppm) in rats .

Environmental Impact

This compound's environmental fate has been studied with respect to its bioaccumulation potential and degradation:

- Bioaccumulation : While direct bioaccumulation in aquatic organisms is considered low due to its ionic nature, sediment accumulation by benthic organisms cannot be excluded .

- Photolysis : The compound has a mean half-life of approximately 1.6 hours when subjected to indirect photolysis by hydroxyl radicals or ozone, indicating relatively rapid degradation in the environment .

Application in Textiles and Paper Products

This compound has been extensively used in the textile industry and for paper products. Case studies demonstrate significant improvements in product aesthetics:

- Textiles : Enhanced brightness improves consumer appeal and marketability.

- Paper Products : Educational materials exhibit improved readability due to increased whiteness and brightness.

Before-and-after comparisons highlight the effectiveness of this brightener in enhancing visual quality across various applications .

Summary of Research Findings

| Parameter | Value |

|---|---|

| Molecular Weight | 1169 g/mol |

| Acute Oral Toxicity (LD50) | >15,000 mg/kg bw |

| Acute Dermal Toxicity (LD50) | >2000 mg/kg bw |

| Fish Toxicity (96h LC0) | >1000 mg/L |

| Daphnia Toxicity (48h EC0) | ≥113 mg/L |

| Algae Toxicity (96h EC50) | >1000 mg/L |

| Chronic NOEC for Daphnia | 10 mg/L |

Q & A

Basic Research Questions

Q. What is the molecular structure of FB 220, and how do its functional groups influence fluorescence efficiency?

FB 220 is a tetrasodium salt with the chemical formula C₄₀H₄₀N₁₂Na₄O₁₆S₄ and a stilbene-triazine backbone. Key functional groups include sulfonic acid groups (enhancing water solubility) and bis(2-hydroxyethyl)amino substituents (contributing to UV absorption and fluorescence via π-π* transitions). The conjugated stilbene system is critical for its optical brightening properties, as it absorbs UV light (340–370 nm) and emits blue fluorescence (430–460 nm) . Researchers should verify structural purity using techniques like NMR and FT-IR, as impurities (e.g., unreacted intermediates) can quench fluorescence .

Q. Under what experimental conditions is FB 220 preferentially selected for paper whitening compared to other fluorescent brighteners?

FB 220 is recommended for acidic papermaking processes (pH 4–6) due to its stability in the presence of aluminum sulfate, a common sizing agent. In contrast, disulfonic acid variants (e.g., C.I. 28) are unstable under acidic conditions. For pulp whitening, FB 220 is applied at 0.05–0.2% of dry pulp weight, with pH adjusted to 7–8 for optimal ionic interaction with cellulose fibers . Researchers should monitor whitening efficacy using spectrophotometric measurements of ISO brightness and CIE whiteness indices under standardized illumination .

Q. How can researchers quantify FB 220 in environmental matrices, and what analytical challenges exist?

High-performance liquid chromatography (HPLC) with fluorescence detection is the primary method, using a C18 column and mobile phase of methanol/water (70:30 v/v) at 1 mL/min. Sample preparation requires solid-phase extraction (SPE) to isolate FB 220 from interfering compounds (e.g., humic acids). Challenges include photodegradation during sampling (FB 220 undergoes rapid photolysis under sunlight) and low recovery rates in high-salinity water .

Advanced Research Questions

Q. What methodological considerations are critical when designing developmental toxicity studies for FB 220?

Key parameters include:

- Surrogate selection : FB 220’s low bioavailability necessitates testing analogs like C.I. 339 (free acid form) for dose-response modeling .

- Dosage : Pilot studies in rats and rabbits use oral gavage at 100–1000 mg/kg/day to establish no-observed-adverse-effect levels (NOAELs) .

- Endpoints : Monitor fetal skeletal malformations, maternal weight gain, and placental histopathology. Confounding factors (e.g., vehicle toxicity) must be controlled via concurrent vehicle-only groups .

Q. How do photolysis and hydrolysis pathways affect FB 220’s environmental persistence, and how can these be modeled experimentally?

FB 220 degrades via UV-induced cleavage of the ethylene bond in its stilbene core, producing non-fluorescent sulfonated triazine byproducts. Hydrolysis at pH > 8 accelerates degradation. Researchers can simulate environmental fate using:

- Photolysis : Xenon-arc lamps (λ = 290–400 nm) with irradiance calibrated to sunlight (750 W/m²) .

- Hydrolysis : Buffered solutions (pH 4–10) incubated at 25°C, with degradation tracked via UV-Vis spectroscopy . Half-life in natural waters ranges from 2–7 days, depending on turbidity and dissolved organic carbon .

Q. How can contradictory findings regarding FB 220’s reproductive toxicity be reconciled?

Q. What experimental strategies optimize FB 220’s stability in industrial formulations?

Stabilization approaches include:

- pH control : Maintain formulations at pH 6–7 to prevent sulfonic acid group protonation.

- Antioxidants : Add 0.1–0.5% ascorbic acid to inhibit oxidative degradation.

- UV blockers : Incorporate TiO₂ or ZnO nanoparticles (1–5% w/w) in polymer matrices . Accelerated aging tests (40°C, 75% RH for 28 days) can predict shelf-life .

Q. Methodological Notes

- Toxicity study design : Always include positive controls (e.g., bisphenol A for endocrine disruption assays) and validate analytical methods via spike-recovery experiments .

- Environmental modeling : Use EUSES or ECOSAR to predict regional exposure concentrations, incorporating local wastewater treatment plant removal efficiencies (typically 60–80% for FB 220) .

特性

IUPAC Name |

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O16S4.4Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZFDTYTCMAAQX-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N12Na4O16S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027781 | |

| Record name | C.I. Fluorescent Brightener 220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1165.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16470-24-9 | |

| Record name | C.I. Fluorescent Brightener 220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。